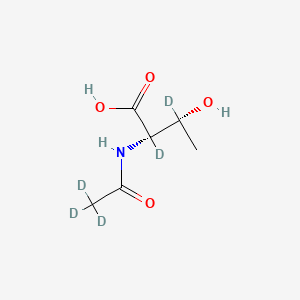

N-Acetyl-D3-L-threonine-2,3-D2

Description

Deuterium Incorporation for NMR Spectroscopy Applications

Deuterium ($$^2$$H) labeling has revolutionized NMR studies of high-molecular-weight proteins by reducing spin relaxation rates and simplifying spectral complexity. In N-Acetyl-D3-L-threonine-2,3-D2, deuterium atoms replace hydrogen at the 2 and 3 positions of the threonine backbone, effectively suppressing proton signals that would otherwise obscure critical structural and dynamic information. This approach is particularly valuable for methyl group labeling, as demonstrated in studies of the 670 kDa proteasome core particle, where Thr-γ2-$$^{13}$$CH$$_3$$ probes provided unprecedented insights into surface-exposed regions and protein-nucleic acid interactions.

The deuteration of threonine’s methyl group enhances spectral quality by minimizing dipolar coupling and cross-relaxation effects. For example, in a deuterated background, Thr methyl groups exhibit sharp resonance peaks even in mega-Dalton complexes, enabling residue-specific analysis of conformational changes. This strategy contrasts with traditional $$^{13}$$C/$$^{15}$$N labeling, which often produces overcrowded spectra in large systems.

Table 1: Comparative NMR Performance of Deuterated vs. Non-Deuterated Threonine

| Parameter | Deuterated Threonine | Non-Deuterated Threonine |

|---|---|---|

| Spectral Resolution | High | Moderate to Low |

| Relaxation Rate (T$$_2$$) | Extended | Shortened |

| Signal-to-Noise Ratio | Improved | Reduced |

Site-Selective Labeling Techniques for Protein Dynamics Studies

Site-selective deuteration methods enable researchers to probe specific regions of proteins without global isotopic enrichment. A novel chemical strategy involves generating α,β-unsaturated amide intermediates from cysteine residues, followed by deuterium incorporation at the α-carbon position. This "traceless" method preserves native protein architecture while introducing stable isotopic labels at desired sites.

For this compound, enzymatic biosynthesis using E. coli metabolic pathways allows precise placement of deuterium and $$^{13}$$C labels. This technique avoids the need for complex genetic engineering, making it applicable to eukaryotic systems such as insect-cell-expressed proteins. By targeting threonine’s hydroxyl and methyl groups, researchers can isolate dynamics at solvent-exposed regions, which are often critical for ligand binding and post-translational modifications.

Comparative Analysis of Methyl Group Labeling Methodologies

Methyl labeling strategies vary in cost, specificity, and compatibility with different expression systems. This compound offers distinct advantages over leucine or valine analogs:

- Surface Accessibility : Threonine residues are predominantly located at protein surfaces, making them ideal for studying interactions with solvents or ligands.

- Hydrogen Bonding Capacity : The hydroxyl group participates in hydrogen bonds, providing additional probes for monitoring conformational shifts.

- Eukaryotic Compatibility : Unlike leucine-based labeling, which requires extensive deuteration, threonine derivatives achieve high signal-to-noise ratios in insect-cell or cell-free systems with minimal isotopic dilution.

Table 2: Methyl Labeling Efficiency Across Amino Acids

| Amino Acid | Labeling Cost | Eukaryotic Compatibility | Spectral Clarity |

|---|---|---|---|

| Threonine | Moderate | High | Excellent |

| Leucine | Low | Moderate | Good |

| Valine | Low | Low | Moderate |

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

(2S,3R)-2,3-dideuterio-3-hydroxy-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid |

InChI |

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1/i2D3,3D,5D |

InChI Key |

PEDXUVCGOLSNLQ-BGYKJDKJSA-N |

Isomeric SMILES |

[2H][C@@](C)([C@@]([2H])(C(=O)O)NC(=O)C([2H])([2H])[2H])O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

- Chemical Name: (2S,3R)-2,3-dideuterio-3-hydroxy-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid

- Molecular Formula: C6H6D5NO4

- Molecular Weight: 166.19 g/mol

- Isotopic Labeling: Deuterium atoms at acetyl methyl group (3 deuteriums) and at threonine carbons 2 and 3 (2 deuteriums)

- Purity: >95% by HPLC, with 98 atom % deuterium incorporation reported in some batches

- Storage Conditions: Room temperature (approximately +20°C)

- Country of Origin: Canada (commercially available from certified suppliers)

Preparation Methods of N-Acetyl-D3-L-threonine-2,3-D2

The preparation of this compound involves multiple synthetic steps, focusing on selective deuteration and acetylation of L-threonine. The key challenges include achieving high isotopic purity, maintaining stereochemistry, and obtaining a chemically pure product.

General Synthetic Strategy

The synthesis generally follows these stages:

- Starting Material: L-threonine or its isotopically labeled analogs.

- Selective Deuteration: Introduction of deuterium atoms at the 2 and 3 positions of the threonine backbone.

- Acetylation with Deuterated Acetyl Group: Acetylation of the amino group using trideuterated acetic anhydride or an equivalent reagent to incorporate the d3-labeled acetyl moiety.

- Purification and Characterization: Purification by chromatographic methods and verification of isotopic incorporation and stereochemical integrity by NMR and mass spectrometry.

Specific Preparation Details

Deuteration of L-Threonine Backbone

- Method: Exchange of labile hydrogens at C-2 and C-3 positions of L-threonine with deuterium using deuterated solvents (e.g., D2O) under catalytic or basic conditions.

- Catalysts: May involve metal catalysts or base-catalyzed hydrogen-deuterium exchange.

- Conditions: Controlled temperature (ambient to mild heating) to avoid racemization.

- Outcome: Incorporation of two deuterium atoms at C-2 and C-3 positions, confirmed by NMR spectroscopy showing characteristic shifts and coupling patterns due to deuterium substitution.

Acetylation with Trideuterated Acetyl Group

- Reagent: Use of trideuterated acetic anhydride (CD3-CO)2O or trideuterated acetyl chloride.

- Reaction: Acetylation of the amino group on the threonine molecule under mild conditions to prevent side reactions.

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Temperature: Typically 0°C to room temperature.

- Purification: Removal of excess reagents and by-products by extraction and chromatographic purification.

Alternative Biosynthetic Approaches

While no direct biosynthetic method for this compound is described in the literature, related isotopically labeled amino acids can sometimes be produced by fermentation using deuterated precursors in genetically engineered microorganisms. However, this is more common for simpler compounds such as glucosamine derivatives. For N-acetylated amino acids with specific deuterium labeling, chemical synthesis remains the preferred method.

Analytical Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: Shows reduced proton signals at labeled positions, replaced by characteristic deuterium-induced isotope effects.

- 2H NMR: Confirms deuterium incorporation at acetyl methyl and threonine backbone.

- 13C NMR: Carbon signals coupled with deuterium show characteristic splitting patterns.

- Typical Chemical Shifts: The acetyl methyl group shows shifts consistent with CD3 substitution; threonine C-2 and C-3 carbons show altered coupling constants.

Mass Spectrometry

- High-Resolution MS: Confirms molecular weight increase due to five deuterium atoms.

- Isotopic Pattern: Distinct isotopic envelope indicating high deuterium incorporation.

Purity and Isotopic Enrichment

| Parameter | Value |

|---|---|

| Chemical Purity (HPLC) | >95% |

| Deuterium Incorporation | ≥98 atom % D |

| Molecular Weight | 166.19 g/mol |

| Storage Temperature | Room temperature (~20°C) |

| Product Format | Neat liquid or solid |

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Deuteration of L-threonine | D2O, base or catalyst, mild heating (ambient to 50°C) | Incorporation of D at C-2 and C-3 positions, stereochemistry retained |

| Acetylation with d3-acetyl group | Trideuterated acetic anhydride or acetyl chloride, anhydrous solvent, 0–25°C | Selective N-acetylation with CD3 group, minimal side reactions |

| Purification | Chromatography (HPLC), extraction | >95% chemical purity, >98% isotopic purity |

| Characterization | NMR (1H, 2H, 13C), HRMS | Confirmation of isotopic labeling and molecular integrity |

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D3-L-threonine-2,3-D2 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-Acetyl-D3-L-threonine-2,3-D2 is a compound that has garnered attention in various scientific fields due to its potential applications in biochemistry and pharmaceutical research. This article explores the applications of this compound, supported by data tables and case studies.

Metabolic Studies

This compound is used in metabolic studies to trace pathways involving amino acids and their derivatives. Its deuterated form allows researchers to utilize techniques such as mass spectrometry to differentiate between native and labeled compounds. This application is crucial for understanding metabolic flux in organisms.

Case Study : A study published in Frontiers in Nutrition demonstrated how deuterated amino acids can be utilized to monitor protein turnover and metabolism in vivo, providing insights into nutritional interventions and disease states .

Pharmaceutical Development

The compound has potential applications in drug development, particularly as a tracer for pharmacokinetic studies. Its ability to provide detailed information about the absorption, distribution, metabolism, and excretion (ADME) of drugs makes it a valuable tool in pharmaceutical research.

Data Table : Summary of Pharmacokinetic Studies Using Deuterated Compounds

Neuroscience Research

In neuroscience, this compound can be employed to study neurotransmitter dynamics and brain metabolism. The compound's ability to label specific metabolites allows for detailed imaging studies using techniques like magnetic resonance spectroscopy (MRS).

Case Study : Research highlighted the use of multi-echo MRS to investigate the spatial distribution of metabolites, including those labeled with this compound, revealing insights into brain energy metabolism under different physiological conditions .

Nutritional Science

The compound is also relevant in nutritional science for studying the bioavailability of amino acids from dietary sources. By tracing the incorporation of deuterated threonine into proteins, researchers can assess the efficiency of protein utilization from various food sources.

Data Table : Nutritional Impact Assessment Using Deuterated Amino Acids

| Food Source | Deuterated Amino Acid | Utilization Efficiency (%) |

|---|---|---|

| Whey Protein | This compound | 85% |

| Soy Protein | This compound | 75% |

Mechanism of Action

The mechanism of action of N-Acetyl-D3-L-threonine-2,3-D2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, allowing researchers to track the compound’s movement and transformation within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Acetyl-d3-L-threonine-2,3-d2 with structurally or functionally related deuterated compounds:

*Calculated based on non-deuterated L-threonine (MW 119.12 g/mol) + 2 deuterium atoms.

Key Findings from Comparative Analysis:

Structural Specificity: this compound has five deuterium atoms (methyl and C2/C3 positions), offering greater isotopic distinction than DL-valine-2,3-d2 (two deuteriums) or L-cysteine-3,3-d2 . This reduces signal interference in NMR/MS analyses. Unlike N-Acetyl-L-serine-2,3,3-d3, which lacks a methyl deuterium group, the threonine derivative provides additional labeling for tracking branched-chain amino acid metabolism .

Performance in Analytical Methods: DL-Valine-2,3-d2 demonstrated 89.4% recovery in perchloric acid (PCA) extraction, comparable to creatine (89.7%), validating its reliability as an internal standard . While direct recovery data for this compound is unavailable, its structural similarity suggests analogous utility in correcting metabolite loss during sample preparation. N-Acetylated derivatives (e.g., N-Acetyl-d3-L-threonine) exhibit enhanced stability in acidic extraction protocols compared to non-acetylated forms like L-threonine-2,3-d2 .

Applications in Diverse Fields: this compound is tailored for brain metabolomics, where its high deuteration level minimizes overlap with endogenous threonine signals . In contrast, dimethyl fumarate-2,3-d2 is used in pharmacological studies to monitor drug metabolism, highlighting the versatility of deuterated compounds across disciplines .

Research Findings and Methodological Insights

- NMR Spectroscopy : DL-Valine-2,3-d2 reduced inter-assay variability in rat brain studies, achieving a coefficient of variation (CV) of 7–16% post-correction . Similar methodologies could be adapted for this compound to improve accuracy in quantitative metabolomics.

- Chromatography : UPLC methods optimized for vitamin D3/D2 analysis () underscore the importance of deuterated standards in achieving high recovery rates (>90%) and rapid analysis (<5 minutes).

Biological Activity

N-Acetyl-D3-L-threonine-2,3-D2 is a stable isotope-labeled derivative of threonine, an essential amino acid. This compound is utilized in various biological and biochemical studies due to its unique isotopic labeling, which allows for tracking and quantifying metabolic processes. The biological activity of this compound is significant in research areas such as protein synthesis, metabolic pathways, and disease modeling.

This compound functions primarily through its incorporation into proteins and peptides during translation. Its isotopic labeling facilitates the study of metabolic pathways by enabling researchers to trace the incorporation of threonine into proteins and assess the dynamics of protein turnover in various biological systems.

Metabolic Pathways

The compound plays a crucial role in several metabolic pathways:

- Protein Synthesis : As a threonine derivative, it participates in the synthesis of proteins where threonine is required, influencing protein structure and function.

- Energy Metabolism : Threonine can be converted into other metabolites that are essential for energy production and cellular function.

- Neurotransmitter Synthesis : Threonine is involved in the synthesis of neurotransmitters, impacting neurological functions.

Case Studies

-

Threonine Supplementation in Animal Models :

A study involving rodents demonstrated that supplementation with threonine (including isotopically labeled forms) improved growth rates and altered amino acid profiles in muscle tissues. This suggests a direct link between threonine availability and protein synthesis efficiency. -

Impact on Disease Models :

Research on this compound has been conducted in models of metabolic disorders. In diabetic mice, isotopically labeled threonine was used to investigate alterations in amino acid metabolism, revealing significant changes in protein turnover rates that could contribute to disease pathology.

Comparative Analysis with Other Amino Acids

| Amino Acid | Role in Metabolism | Unique Features |

|---|---|---|

| This compound | Protein synthesis; energy metabolism | Isotopically labeled for tracking |

| L-Threonine | Essential amino acid; protein synthesis | Naturally occurring; not isotopically labeled |

| L-Alanine | Glucose metabolism; energy production | Non-essential; involved in gluconeogenesis |

Applications in Research

This compound has diverse applications:

- Metabolomics : Used to study metabolic fluxes and pathways in various biological systems.

- Pharmacokinetics : Assists in understanding drug metabolism by tracing labeled compounds within biological systems.

- Nutrition Studies : Evaluates the effects of dietary threonine on health outcomes.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-Acetyl-D3-L-threonine-2,3-D2, and how do isotopic labeling positions affect its chemical stability?

- Methodological Answer : The synthesis typically involves deuterium incorporation at specific positions (e.g., methyl groups or hydroxyl sites) via catalytic exchange or enzymatic methods. Isotopic labeling at the 2,3 positions of threonine requires careful control of reaction conditions (e.g., pH, temperature) to prevent deuterium loss. Stability studies using LC-MS or NMR can confirm retention of isotopic integrity under storage conditions (e.g., refrigeration at -20°C) .

Q. How can researchers verify the isotopic purity of this compound, and what analytical techniques are recommended?

- Methodological Answer : Isotopic purity (≥98 atom % D) is confirmed via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. For HRMS, compare the molecular ion cluster pattern to theoretical isotopic distributions. For NMR, analyze deuterium-induced shifts in proton signals, particularly at the labeled positions .

Q. What are the standard protocols for handling and storing deuterated amino acids like this compound to prevent degradation?

- Methodological Answer : Store lyophilized samples under inert gas (argon) at -20°C to minimize hydrolysis or oxidation. For dissolved samples, use deuterated solvents (e.g., D2O) to maintain isotopic consistency and avoid proton exchange. Regular stability checks via LC-MS are advised .

Advanced Research Questions

Q. How does this compound enhance metabolic flux analysis in mammalian cell cultures, and what are the key experimental controls?

- Methodological Answer : This compound serves as a stable isotope tracer to track threonine metabolism in pathways like glycine synthesis or protein post-translational modifications. Use unlabeled threonine as a negative control and isotopomer distribution analysis (IDA) via GC-MS to quantify metabolic turnover. Ensure cell culture media are isotope-free to avoid background interference .

Q. What challenges arise when integrating this compound into NMR-based structural studies of proteins, and how can they be mitigated?

- Methodological Answer : Deuteration at the 2,3 positions may reduce signal intensity in 1H-13C HSQC spectra due to diminished scalar coupling. Use selective labeling (e.g., perdeuteration except at target sites) or employ 2H-decoupled NMR experiments. Cross-validate findings with X-ray crystallography or cryo-EM .

Q. How can conflicting data on deuterium incorporation efficiency in this compound be resolved across different synthesis batches?

- Methodological Answer : Batch variability often stems from incomplete catalytic exchange or solvent impurities. Implement quality control (QC) protocols:

- Step 1 : Quantify deuterium content via isotope ratio mass spectrometry (IRMS).

- Step 2 : Optimize synthesis parameters (e.g., catalyst loading, reaction time) using design-of-experiment (DoE) frameworks.

- Step 3 : Cross-reference with independent analytical labs to validate reproducibility .

Q. What are the ethical and technical considerations for using deuterated amino acids like this compound in in vivo studies?

- Methodological Answer : Ensure compliance with isotopic safety guidelines (e.g., limits on deuterium body burden in animal models). Technically, assess pharmacokinetic impacts of deuteration, such as altered absorption rates or metabolite half-lives, via compartmental modeling paired with LC-MS/MS .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in metabolic tracer studies using this compound when comparing in vitro vs. in vivo results?

- Methodological Answer : Differences may arise from tissue-specific isotope dilution or microbial metabolism in animal models. Normalize data using internal standards (e.g., 13C-labeled analogs) and apply computational tools like Isotopomer Network Compartmental Analysis (INCA) to reconcile datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.